molecular formula C10H11BrO3 B13599649 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one

1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one

Cat. No.: B13599649
M. Wt: 259.10 g/mol
InChI Key: PAIGNPBEAYEQBL-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one is an organic compound with a molecular formula of C10H11BrO3 It is a derivative of acetophenone, featuring a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-(2-hydroxy-4-methoxyphenyl)propan-2-one using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This mechanism is of particular interest in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-5-hydroxy-4-methoxyphenyl)propan-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the aromatic ring.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

1-(2-bromo-5-hydroxy-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO3/c1-6(12)3-7-4-9(13)10(14-2)5-8(7)11/h4-5,13H,3H2,1-2H3

InChI Key

PAIGNPBEAYEQBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1Br)OC)O

Origin of Product

United States

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